3-Bromo-4'-fluorodiphenyl ether

Catalog No.
S1896967
CAS No.
50904-38-6
M.F
C12H8BrFO
M. Wt
267.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4'-fluorodiphenyl ether

CAS Number

50904-38-6

Product Name

3-Bromo-4'-fluorodiphenyl ether

IUPAC Name

1-bromo-3-(4-fluorophenoxy)benzene

Molecular Formula

C12H8BrFO

Molecular Weight

267.09 g/mol

InChI

InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H

InChI Key

ADGMRCLDJLCOKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F

3-Bromo-4'-fluorodiphenyl ether, also known as 3'-Bromo-4'-fluoroacetophenone, is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and a fluorine atom attached to a diphenyl ether backbone. Its chemical formula is C8H6BrFOC_8H_6BrFO with a molar mass of approximately 217.04 g/mol. The compound appears as a white crystalline solid and has notable physical properties, including a melting point of 52-57°C and a boiling point of approximately 150°C at reduced pressure .

This compound is primarily used in chemical synthesis and research due to its reactive functional groups, which allow for various chemical transformations.

  • Affinity chromatography: The bromo and/or fluoro groups might provide a specific binding site for proteins with complementary functional groups, allowing for their purification [].
  • Protein modification: The compound might react with specific amino acid residues in proteins, potentially altering their activity or function. However, further research is needed to confirm this.
  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to proper chemical waste disposal procedures.
  • Organic synthesis

    3-Bromo-4'-fluorodiphenyl ether possesses a reactive bromine group, which can be useful as a starting material for further organic transformations. Researchers might utilize it in reactions like substitution or coupling to create more complex molecules with desired properties [].

  • Material science

    Aromatic ethers like 3-Bromo-4'-fluorodiphenyl ether can be components in the development of new materials. Their properties, such as thermal stability and electrical conductivity, can be of interest for applications in electronics or polymers [].

  • Medicinal chemistry

    The introduction of fluorine and bromine atoms can influence the biological activity of molecules. Researchers might explore 3-Bromo-4'-fluorodiphenyl ether as a scaffold for drug discovery or as a probe molecule to study biological processes [].

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the bromine and fluorine substituents can direct further substitutions on the aromatic rings, particularly at the ortho and para positions relative to these groups.
  • Nucleophilic Substitution: The ether functional group can undergo nucleophilic substitution reactions under strong conditions, potentially leading to the formation of other ether derivatives or alcohols.
  • Reduction Reactions: The carbonyl group in related compounds can be reduced to alcohols or other functional groups depending on the reducing agent used.

The synthesis of 3-Bromo-4'-fluorodiphenyl ether can be achieved through several methods:

  • Bromination of Fluoroacetophenone: This involves treating 4-fluoroacetophenone with bromine in an appropriate solvent under controlled conditions.
  • Refluxing with Brominating Agents: Utilizing agents like phosphorus tribromide or N-bromosuccinimide can facilitate the bromination process effectively.
  • Ether Formation: The final ether formation can be achieved through reactions involving phenolic compounds and alkyl halides.

3-Bromo-4'-fluorodiphenyl ether has several applications:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is explored for its potential use in developing new materials with specific electronic or optical properties.
  • Research Tool: Used in studies investigating the reactivity of halogenated compounds and their derivatives.

Interaction studies involving 3-Bromo-4'-fluorodiphenyl ether focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its halogen substituents enhance its electrophilic character, making it suitable for further derivatization. Investigations into how this compound interacts with biological systems are ongoing, particularly regarding its potential therapeutic effects and mechanisms.

Several compounds share structural similarities with 3-Bromo-4'-fluorodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
1-(3-Bromo-2-fluorophenyl)ethanoneC8H6BrF0.93
1-(5-Bromo-2,4-difluorophenyl)ethanoneC8H6BrF20.93
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-oneC9H7BrF0.93
1-(3-Bromo-5-fluorophenyl)ethanoneC8H6BrF0.94

Uniqueness

What sets 3-Bromo-4'-fluorodiphenyl ether apart from these similar compounds is its specific combination of bromine and fluorine substituents on the aromatic ring, which influences both its chemical reactivity and potential biological activity. This unique substitution pattern may lead to distinct properties not observed in other halogenated compounds.

3-Bromo-4'-fluorodiphenyl ether possesses the molecular formula C12H8BrFO and is registered under Chemical Abstracts Service number 50904-38-6. The compound is systematically named as 1-bromo-3-(4-fluorophenoxy)benzene according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative designations include 3-bromo-4'-fluorodiphenylether and 1-(3-bromophenoxy)-4-fluorobenzene, reflecting the different approaches to naming this bifunctional aromatic ether.

The molecular architecture of 3-bromo-4'-fluorodiphenyl ether features two aromatic rings connected through an ether oxygen bridge, with a bromine atom positioned at the meta position of one phenyl ring and a fluorine atom located at the para position of the opposing phenyl ring. This specific substitution pattern creates an asymmetric diphenyl ether with distinct electronic and steric properties. The compound exhibits a molecular weight of 267.09 grams per mole, placing it within the medium molecular weight range for aromatic ethers.

Table 1: Physical and Chemical Properties of 3-Bromo-4'-fluorodiphenyl Ether

PropertyValueReference
Molecular FormulaC12H8BrFO
Molecular Weight267.09 g/mol
Chemical Abstracts Service Number50904-38-6
Melting Point33-37°C
Boiling Point220°C at 25 mmHg
Density1.48 g/cm³
Refractive Indexn20/D 1.5869
Logarithmic Partition Coefficient4.38050

The European Community number 610-583-9 and DSSTox Substance identifier DTXSID80381081 provide additional regulatory and database identifications for this compound. The InChI key ADGMRCLDJLCOKF-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications.

Historical Context in Organohalogen Chemistry

The development of halogenated diphenyl ethers traces its origins to the foundational work in organohalogen chemistry that began in the mid-nineteenth century. Diphenyl ether itself was first discovered by Heinrich Limpricht and Karl List in 1855 during their reproduction of Carl Ettling's destructive distillation of copper benzoate. These pioneering chemists named the compound phenyl oxide and initiated systematic studies of its derivatives, establishing the groundwork for the extensive family of diphenyl ether compounds that would follow.

The broader category of organohalogen compounds has revealed remarkable diversity in natural systems, with more than 2,000 organohalogen compounds identified as naturally occurring materials produced by various plants, fungi, bacteria, and marine organisms. This natural prevalence of halogenated organic compounds provided early evidence that carbon-halogen bonds represent a fundamental structural motif in biological chemistry, legitimizing the synthetic pursuit of halogenated aromatic systems.

Polybrominated diphenyl ethers gained particular prominence in the 1970s when decabromodiphenyl ether was commercialized as a flame retardant. This commercial success demonstrated the practical utility of halogenated diphenyl ethers and spurred interest in developing related compounds with specific substitution patterns. The systematic exploration of halogen substitution effects on diphenyl ether frameworks led to the synthesis of numerous congeners, including 3-bromo-4'-fluorodiphenyl ether, as researchers sought to understand structure-activity relationships and develop compounds with enhanced properties.

The recognition that commercial polybrominated diphenyl ether formulations represented technical mixtures of various congeners rather than pure compounds highlighted the importance of synthesizing and characterizing individual isomers. Commercial pentabromodiphenyl ether, for example, contains multiple congeners including 2,2',4,4'-tetrabromodiphenyl ether and 2,2',4,4',5-pentabromodiphenyl ether as major components. This complexity underscored the need for precise synthetic methods to access specific substitution patterns, contributing to the development of targeted synthetic approaches for compounds like 3-bromo-4'-fluorodiphenyl ether.

Role in Contemporary Organic Synthesis

3-Bromo-4'-fluorodiphenyl ether occupies a significant position in contemporary organic synthesis as a versatile building block that combines the reactivity of both aromatic bromides and fluorides within a single molecular framework. The compound exemplifies the strategic use of halogen substituents in synthetic chemistry, where each halogen provides distinct reactivity patterns that can be selectively exploited for molecular construction.

The synthetic utility of 3-bromo-4'-fluorodiphenyl ether derives from its dual halogen functionality, which enables sequential or selective functionalization strategies. The bromine substituent at the meta position provides an excellent leaving group for nucleophilic aromatic substitution reactions and serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Simultaneously, the fluorine atom at the para position of the opposite ring contributes to the electronic properties of the molecule and can participate in specialized fluorine chemistry when required.

Recent synthetic developments have demonstrated the compound's value in pharmaceutical and materials science applications. The synthesis of 3-bromo-4'-fluorodiphenyl ether and related compounds can be achieved through various chemical reactions, primarily involving the reaction of appropriately substituted precursors. The general synthetic route typically involves nucleophilic substitution reactions in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to 100°C, depending on the specific conditions required for optimal yield and purity.

Table 2: Synthetic Applications and Reactivity Patterns

Reaction TypeTarget FunctionalitySynthetic Utility
Nucleophilic Aromatic SubstitutionBromine displacementIntroduction of nucleophiles
Palladium-Catalyzed Cross-CouplingCarbon-carbon bond formationAryl-aryl coupling reactions
Fluorine ChemistryFluorine activationSpecialized fluorinated products
Ether CleavageRing disconnectionAccess to phenolic intermediates

The development of diphenyl ether derivatives as novel bioactive compounds has further expanded the synthetic relevance of 3-bromo-4'-fluorodiphenyl ether. Recent research has identified diphenyl ether structures as activators for large-conductance calcium-activated potassium channels, demonstrating the therapeutic potential of this structural class. The optimization of diphenyl ether derivatives has led to the discovery of potent activators with enhanced pharmacological properties, validating the continued synthetic interest in this compound family.

The compound's role extends beyond traditional pharmaceutical applications to include materials science and specialty chemical synthesis. The unique combination of electronic effects imparted by the bromine and fluorine substituents makes 3-bromo-4'-fluorodiphenyl ether an attractive precursor for functional materials requiring precise electronic properties. The systematic variation of halogen substitution patterns allows researchers to fine-tune molecular properties for specific applications, establishing this compound as a valuable synthetic intermediate in advanced material development.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

3-Bromo-4'-fluorodiphenyl ether

Dates

Modify: 2023-08-16

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